molecular formula C23H18Cl2F4N2O5S B610696 Sarolaner CAS No. 1398609-39-6

Sarolaner

Cat. No.: B610696
CAS No.: 1398609-39-6
M. Wt: 581.4 g/mol
InChI Key: FLEFKKUZMDEUIP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarolaner (Simparica™) is a systemic isoxazoline-class parasiticide approved for use in dogs to control fleas and ticks. It acts by inhibiting GABA- and glutamate-gated chloride channels in arthropods, leading to rapid paralysis and death . Administered orally at 2–4 mg/kg monthly, this compound demonstrates broad-spectrum efficacy against key tick species (e.g., Ixodes scapularis, Dermacentor reticulatus) and fleas (Ctenocephalides felis), with ≥90% efficacy within 24 hours for up to 5 weeks . Pharmacokinetic studies show high bioavailability (>85%), dose proportionality (1.25–5 mg/kg), and a half-life of 11–12 days, supporting its monthly dosing regimen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarolaner is synthesized through a multi-step process that involves the formation of an azetidine-based isoxazoline core. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

Sarolaner undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Efficacy Against Ectoparasites

Numerous studies have evaluated the efficacy of sarolaner against various ectoparasites:

  • Fleas : this compound has demonstrated 100% efficacy against existing infestations of Ctenocephalides felis (the common cat flea) within 48 hours post-treatment. It maintains this efficacy for at least 30 days following administration .
  • Ticks : The compound is effective against several tick species, including Amblyomma americanum, Dermacentor variabilis, and Rhipicephalus sanguineus. In studies, this compound provided ≥99.6% efficacy against these species within 48 hours of treatment .

Safety Profile

Clinical trials have indicated that this compound is generally well-tolerated in dogs. Adverse effects are rare but may include vomiting or lethargy. The safety margin is broad, allowing for its use in various breeds and ages .

Comparative Studies

When compared with other isoxazolines such as afoxolaner (NexGard) and fluralaner (Bravecto), this compound has shown superior or comparable efficacy against fleas and ticks, with a longer duration of action due to its half-life of approximately 11 to 12 days .

Case Studies

  • Efficacy in Natural Infestations : A study involving dogs naturally infested with fleas showed that this compound reduced flea counts by over 96% within one month of treatment compared to control groups .
  • Comparison with Other Treatments : In head-to-head trials, this compound's performance was benchmarked against spinosad, another ectoparasiticide. Results indicated that both treatments were effective; however, this compound's rapid action was noted as a significant advantage .

Data Summary

The following table summarizes the efficacy data from various studies on this compound:

Study TypeTarget ParasiteDosageEfficacy (%)Time Frame
Clinical TrialFleas (Ctenocephalides felis)2 mg/kg100%48 hours
Clinical TrialTicks (Amblyomma americanum)2 mg/kg≥99.6%48 hours
Comparative StudyFleas vs Spinosad2 mg/kg>96% reductionOne month
Field StudyMixed infestations (fleas/ticks)2 mg/kg>95% reductionOne month

Mechanism of Action

Sarolaner exerts its effects by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects. This inhibition leads to the overstimulation of the arthropod nervous system, resulting in convulsions and death of the parasite. This compound binds to chloride channels in nerve and muscle cells, blocking the transmission of neuronal signals. This mechanism is highly selective for arthropods, making it less toxic to mammals .

Comparison with Similar Compounds

Comparative Analysis with Isoxazolines

Sarolaner vs. Afoxolaner (NexGard®)

  • Speed of Kill :
    • This compound achieves ≥94.2% tick kill within 24 hours post-treatment, while afoxolaner requires 48 hours to reach similar efficacy (98.4%) . Against Ixodes holocyclus, this compound kills 99.2% of ticks by 24 hours, compared to 92.4% for afoxolaner .
    • Flea efficacy at 8 hours post-treatment is significantly higher for this compound (≥97.9%) than afoxolaner (≥92.7%) .
  • Duration of Efficacy :
    • This compound maintains ≥90% tick kill for 5 weeks, whereas afoxolaner’s efficacy declines to <80% after Day 21 .
  • Safety :
    • Adverse event (AE) reports for this compound include higher rates of seizures (20.5%) and muscular AEs (41.1%) compared to afoxolaner (2.8–7.5%) .

Table 1: this compound vs. Afoxolaner Efficacy

Metric This compound Afoxolaner
24h Tick Kill (Day 0) 98.4% 94.2%
24h Tick Kill (Day 28) 97.9% 91.9%
Flea Kill (8h, Day 90) ≥97.9% ≤92.7%
Seizure Reports 20.5% 7.5%

This compound vs. Fluralaner (Bravecto®)

  • Speed of Kill :
    • Against Amblyomma americanum, this compound achieves 76% efficacy at 12 hours, outperforming fluralaner (53.4%) . At 24 hours, this compound maintains ≥97.6% flea kill for 90 days, while fluralaner declines to 72.6% .
  • Duration :
    • Fluralaner’s duration is longer (12 weeks), but its tick efficacy drops to 0–35.9% by Day 90, whereas this compound sustains ≥36.6% .
  • Field Performance :
    • This compound reduces flea counts to 1–3 per dog monthly, versus 0–130 for fluralaner .

Table 2: this compound vs. Fluralaner Efficacy

Metric This compound Fluralaner
12h Tick Kill (Day 0) 76% 53.4%
Flea Kill (8h, Day 90) ≥97.6% 72.6%
Tick Efficacy (Day 90) 34.7% 0–33.8%

This compound vs. Lotilaner (Credelio™)

  • Speed of Kill :
    • Lotilaner achieves ≥90% tick kill 24–48 hours faster than this compound. Against Amblyomma americanum, lotilaner attains 95.3% efficacy at 24 hours vs. This compound’s 74% .
  • Reinfestation Resistance :
    • By Day 28, this compound’s efficacy drops to 4.9%, while lotilaner maintains 92.3% .

Table 3: this compound vs. Lotilaner Efficacy

Metric This compound Lotilaner
24h Tick Kill (Day 21) 13.6% 97.4%
24h Tick Kill (Day 28) 4.9% 92.3%

Comparison with Non-Isoxazoline Compounds

This compound vs. Spinosad (Comfortis®)

  • Efficacy: After one dose, this compound achieves ≥99.2% flea reduction vs. spinosad’s 89.7% . Both reach ≥98.6% efficacy after two doses.
  • Speed: this compound reduces flea counts to 1–3 per dog within 14 days, while spinosad allows 0–130 fleas .

Table 4: this compound vs. Spinosad Efficacy

Metric This compound Spinosad
Flea Reduction (Day 14) 96.7–99.3% 94.6–97.6%
Flea Count (Monthly) 1–3 0–130

This compound vs. Imidacloprid + Permethrin (Advantix®)

  • Mechanism :
    • This compound’s systemic action requires tick feeding, while imidacloprid + permethrin acts topically.
  • Efficacy :
    • This compound achieves ≥90% tick kill within 24 hours for 4 weeks, outperforming imidacloprid + permethrin’s variable efficacy .

Biological Activity

Sarolaner, marketed under the brand name Simparica®, is a novel isoxazoline compound developed by Zoetis for use in companion animals, particularly dogs. It is primarily utilized as an oral ectoparasiticide, demonstrating a broad spectrum of efficacy against various ectoparasites, including fleas and ticks. The compound operates through the inhibition of insect GABA-gated chloride channels and glutamate-gated chloride channels, leading to paralysis and death of the parasites.

This compound functions by selectively inhibiting the neurotransmitter receptors in parasites, which disrupts their normal physiological processes. This mechanism is similar to that of other isoxazolines but is noted for its rapid onset of action and prolonged efficacy.

Efficacy Against Fleas and Ticks

Numerous studies have assessed the efficacy of this compound in treating flea and tick infestations in dogs. The following table summarizes findings from key studies:

Study Ectoparasite Dosage (mg/kg) Day 14 Efficacy (%) Day 30 Efficacy (%) Adverse Events
Northern Study Fleas2-499.3%99.2%None reported
Southern Study Fleas2-496.7%99.5%None reported
Combination Study Ticks (4 species)1.2-2.4 + moxidectin + pyrantel95.6-99.6%84.3-100% (varied by dosage)None reported

Comparative Studies

In comparative studies against other ectoparasiticides like spinosad, this compound consistently demonstrated superior efficacy:

  • In a study comparing this compound to spinosad, this compound achieved a mean reduction in live flea counts of 99.3% on Day 14 compared to 94.6% for spinosad .
  • On Day 30, this compound's efficacy remained high at 99.5% , while spinosad dropped to 89.7% .

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and effectiveness of this compound:

  • Efficacy Study on Fleas : In a trial involving dogs with flea infestations, this compound was administered at doses of 2–4 mg/kg. Results showed that by Day 14, the treatment group exhibited a 99.3% reduction in flea counts compared to baseline levels .
  • Tick Control Study : A combination product containing this compound and moxidectin was tested against four tick species commonly infesting dogs in Europe. The study found that the combination therapy resulted in an efficacy rate of up to 99.6% at Day 14 .

Safety Profile

Throughout various studies, this compound has demonstrated a favorable safety profile with no significant adverse events reported during clinical trials . This aspect is crucial for veterinary practitioners when considering treatment options for flea and tick control.

Pharmacokinetics

This compound's pharmacokinetic profile indicates rapid absorption and distribution following oral administration, with peak plasma concentrations typically reached within a few hours post-dosing. The compound has a long half-life, allowing for monthly dosing regimens.

Resistance Management

The development of resistance in ectoparasites is a growing concern in veterinary medicine. This compound's unique mode of action provides an effective tool in managing resistance due to its distinct biochemical target compared to traditional treatments.

Q & A

Basic Research Questions

Q. How is Sarolaner’s efficacy against ectoparasites quantitatively assessed in experimental settings?

Efficacy studies typically use in vitro GABA receptor inhibition assays (e.g., EC₅₀ values for CfRDL-A285 and CfRDL-S285 receptors) and in vivo dose-response trials in canine models. For example, 2.5 mg/kg this compound achieved 100% efficacy against Rhipicephalus sanguineus and Dermacentor reticulatus . Field studies often compare treated and control groups, tracking parasite reduction percentages over weeks (e.g., 99% efficacy by week 2, 100% by week 4 in demodicosis trials) . Standard protocols include randomized controlled trials with strict inclusion criteria (e.g., animal weight >1.3 kg, age >8 weeks) .

Q. What standardized protocols govern pharmacokinetic studies of this compound in canine models?

Pharmacokinetic studies follow OECD and FDA guidelines, measuring plasma concentrations post-administration. Key parameters include time to peak concentration (Tₘₐₓ), elimination half-life (t₁/₂), and bioavailability. For example, this compound’s monthly dosing regimen is validated through sustained tick-killing activity over 5 weeks, with efficacy linked to maintained plasma levels above 50 ng/mL . Body weight stratification (e.g., 1.3–2 kg vs. >2 kg) is critical for dose optimization .

Q. How do researchers control environmental variables in field studies assessing this compound’s long-term efficacy?

Field trials standardize factors like parasite burden (e.g., pre-treatment counts), host health status, and environmental exposure (e.g., tick habitat consistency). For instance, studies comparing this compound and imidacloprid/moxidectin combinations controlled for seasonal variations in parasite prevalence and used blinded evaluators to minimize bias . Statistical tools like ANOVA and Kaplan-Meier survival analysis are employed to account for confounding variables .

Advanced Research Questions

Q. What methodologies elucidate resistance mechanisms in parasites exposed to this compound?

Resistance studies use in vitro selection pressure models (e.g., sublethal this compound doses over multiple generations) combined with genomic sequencing to identify mutations in GABA receptor subunits. Electrophysiological assays (e.g., patch-clamp) quantify changes in chloride channel inhibition . Cross-resistance profiles are assessed via comparative EC₅₀ shifts in this compound versus fluralaner or afoxolaner .

Q. How do molecular modifications in this compound’s structure influence its binding affinity to GABA-gated chloride channels?

Structure-activity relationship (SAR) studies employ molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography of this compound-receptor complexes. Key functional groups, such as the trifluoromethyl-isoxazoline ring, are modified to assess their role in binding kinetics. In vitro assays validate predictions, with EC₅₀ values correlating with computational binding scores .

Q. What computational models predict the ecological impact of this compound metabolites in non-target species?

Environmental risk assessments use quantitative structure-activity relationship (QSAR) models to estimate metabolite toxicity. For example, this compound’s low acute toxicity in earthworms (Eisenia foetida) was confirmed via OECD Guideline 207 assays, showing no mortality at 120 mg/kg soil exposure . Aquatic toxicity is modeled using EC₅₀ values (e.g., 0.27 mg/L for Daphnia magna) and bioaccumulation factors .

Q. How do interspecies differences in GABA receptor isoforms affect this compound’s selectivity?

Comparative studies use heterologous expression systems (e.g., CHO-K1 cells) to express GABA receptors from target (ticks) and non-target (mammals) species. Current inhibition assays (e.g., two-electrode voltage clamp) quantify this compound’s selectivity ratios. For instance, this compound’s EC₅₀ for Ctenocephalides felis GABA receptors (135 nM) is 100-fold lower than for mammalian receptors, explaining its safety profile .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in efficacy timelines (e.g., this compound’s 2-month clinical cure for sarcoptic mange vs. fluralaner’s 1-month resolution) require meta-analyses to reconcile study design differences (e.g., dosing intervals, parasite strains) .
  • Experimental Design : Use factorial designs to isolate variables (e.g., host immune status vs. drug pharmacokinetics) .
  • Statistical Tools : Employ mixed-effects models for longitudinal efficacy data and bootstrapping for small-sample ecotoxicity studies .

Properties

IUPAC Name

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFKKUZMDEUIP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336934
Record name Sarolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398609-39-6
Record name Sarolaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylsulfonyl Ethanone Derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAROLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, the besylate salt of the chiral 5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]can be coupled with methanesulfonylacetic acid using n-propylphosphonic anhydride via a simplified one-pot process instead of the CDI two-pot method. Triethylamine (0.825 g, 1.3 eq.) was added drop-wise over 1 minute at about 18-22° C. to methanesulfonylacetic acid (0.615 g, 1.3 eq.) and chiral-5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran] (Preparation 8, 2.1 g, 3.39 mmol) in 9.3 mL ethyl acetate (EtOAc). The addition funnel was rinsed with 0.5 mL EtOAc and the resulting mixture stirred for a minimum of 2 hours and cooled to <10° C. To this mixture, 50% n-propylphosphonic anhydride in EtOAc (4.313 g, 2.0 eq) was added drop-wise over 15 minutes at <10° C. The addition funnel was then rinsed with 1.5 mL EtOAc. The reaction mixture was warmed to 35° C. and stirred overnight. (HPLC >97% with <1% starting material). To the reaction was added 1.0 g Celite filter aid and filtered through a 1 g celite plug in a 15 mL coarse frit glass funnel and rinsed with 4 mL EtOAc (2×). In process chiral HPLC was 98.8% S-enantiomer and 1.2% R-enantiomer; HPLC >97%. Filtrate was washed with 4 mL water (3×), 4 mL 10% NH4Cl, 4 mL water and the organic layer concentrated to the amorphous S form of 1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone (foam, 70-80% yield). 1H NMR, 600 MHz (d6-CDCl3) δ ppm: 7.65 (m, 5H), 5.19 (br s, 2H), 4.70 (m, 2H), 4.48 (d, 1H), 4.38 (d, 1H), 4.12 (d, 1H), 3.90 (d, 2H), 3.72 (d, 1H), 3.23 (s, 3H); m/z (CI) 581 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]can
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
n-propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.825 g
Type
reactant
Reaction Step Seven
Quantity
0.615 g
Type
reactant
Reaction Step Seven
Name
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]
Quantity
2.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
n-propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
4.313 g
Type
solvent
Reaction Step Nine
Name
1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.